Methyl 2-fluoro-4-methylbenzoate
Description
Significance of Fluorine in Organic and Medicinal Chemistry
The introduction of fluorine into organic molecules has become a pivotal strategy in modern drug discovery and materials science. tandfonline.comnih.govresearchgate.net The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart profound effects on the parent molecule. tandfonline.comtaylorandfrancis.comwikipedia.orgacs.org
One of the primary advantages of fluorination is the enhancement of metabolic stability. tandfonline.comnih.govmdpi.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation, which can prolong the active life of a drug in the body. tandfonline.comtaylorandfrancis.comalfa-chemistry.com Furthermore, the introduction of fluorine can significantly influence a molecule's lipophilicity, which in turn affects its absorption, distribution, and ability to permeate biological membranes. researchgate.netalfa-chemistry.comresearchgate.net
Fluorine substitution can also lead to increased binding affinity of a drug candidate to its target protein. tandfonline.comnih.gov This can occur through various interactions, including the formation of hydrogen bonds and dipole-dipole interactions. The electron-withdrawing nature of fluorine can also alter the acidity (pKa) of nearby functional groups, which can be crucial for optimizing a drug's interaction with its biological target. mdpi.comalfa-chemistry.comnih.gov The unique properties imparted by fluorine are summarized in the table below.
| Property Affected by Fluorination | Significance in Chemical Research |
| Metabolic Stability | Increased resistance to metabolic breakdown, leading to longer-lasting effects of pharmaceuticals. tandfonline.comnih.govmdpi.com |
| Binding Affinity | Enhanced interaction with target proteins, potentially increasing the potency of a drug. tandfonline.comnih.gov |
| Lipophilicity | Altered solubility characteristics, which can improve absorption and distribution of a compound within an organism. researchgate.netalfa-chemistry.comresearchgate.net |
| Acidity (pKa) | Modification of the acidity of adjacent functional groups, allowing for fine-tuning of a molecule's biological activity. mdpi.comalfa-chemistry.comnih.gov |
Overview of Methyl 2-fluoro-4-methylbenzoate within Fluorinated Arenes Research
This compound is a fluorinated aromatic compound, also known as a fluorinated arene. While extensive research dedicated solely to this specific molecule is not widely published, its structure is indicative of its role as a valuable building block or intermediate in organic synthesis. Fluorinated benzoates and their derivatives are frequently utilized in the development of more complex molecules, including pharmaceuticals and agrochemicals.
The presence of the fluorine atom at the 2-position and the methyl group at the 4-position on the benzene (B151609) ring, along with the methyl ester group, provides multiple sites for chemical modification. This allows chemists to incorporate this fluorinated motif into larger, more complex structures to leverage the beneficial effects of fluorine. For instance, compounds with similar structures are used in the synthesis of novel biologically active molecules. The properties of this compound are detailed in the table below.
| Property | Value |
| Molecular Formula | C9H9FO2 |
| Molecular Weight | 168.16 g/mol |
| CAS Number | 74733-29-2 |
The study of fluorinated arenes like this compound is crucial for advancing our understanding of how fluorine substitution patterns influence molecular properties and biological activity. These foundational research chemicals are essential for the continued development of new and improved fluorinated compounds across various scientific disciplines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-fluoro-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOLLEPUQXDZSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596016 | |
| Record name | Methyl 2-fluoro-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74733-29-2 | |
| Record name | Methyl 2-fluoro-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-fluoro-4-methylbenzoate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry of Methyl 2 Fluoro 4 Methylbenzoate
Established Synthetic Routes to Methyl 2-fluoro-4-methylbenzoate
The direct synthesis of this compound is typically achieved by the esterification of its corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid. The primary synthetic challenge, therefore, lies in the efficient and regioselective synthesis of this acid precursor, which involves the precise placement of fluoro, methyl, and carboxyl groups on the benzene (B151609) ring.
The introduction of a fluorine atom ortho to a carboxyl group on a benzene ring is a critical transformation in the synthesis of many fluorinated aromatic compounds. nih.govresearchgate.net Several strategies have been developed to achieve this substitution pattern.
One modern approach involves the nucleophilic fluorination of cyclic hypervalent iodine compounds. For instance, 1-arylbenziodoxolones can react with sources of fluoride (B91410) ions, such as cesium fluoride (CsF), to yield 2-fluorobenzoic acid derivatives. arkat-usa.org This method can be sensitive to the reaction conditions, with radical side reactions sometimes competing with the desired fluorination. arkat-usa.org The use of radical traps like TEMPO can help suppress these unwanted pathways. arkat-usa.org
Another strategy is electrophilic fluorination, where a directing group is used to guide an electrophilic fluorine source to the ortho C-H bond. Research has demonstrated the use of amide directing groups to facilitate the selective mono- and difluorination of benzoic acid derivatives using electrophilic fluorinating agents like N-fluorotrimethylpyridinium triflate (NFTMP OTf). researchgate.net
More recent innovations include a photoinduced, copper-catalyzed radical decarboxylative carbometalation strategy. acs.org This approach allows for the decarboxylative fluorination of aromatic carboxylic acids, representing a conceptually different method to forge the aryl-fluorine bond. acs.org
The final step in the synthesis of this compound is the esterification of 2-fluoro-4-methylbenzoic acid. This transformation of a carboxylic acid into a methyl ester is a common and well-established reaction in organic chemistry.
The most prevalent method is the Fischer-Speier esterification. This technique involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst. google.com Common catalysts for this reaction include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or trifluoroacetic acid. google.com The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester product. google.comorgsyn.org
Alternatively, the carboxyl group can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). guidechem.comprepchem.com The resulting acyl chloride is then reacted with methanol, often in the presence of a base like pyridine (B92270), to yield the methyl ester. prepchem.com This two-step process is generally faster and not limited by equilibrium, but it involves the use of harsher reagents.
| Esterification Method | Reagents | Typical Conditions | Reference |
| Fischer-Speier Esterification | 2-fluoro-4-methylbenzoic acid, Methanol, Acid Catalyst (e.g., H₂SO₄) | Heating to reflux | google.com |
| Acyl Chloride Formation | 2-fluoro-4-methylbenzoic acid, Thionyl Chloride (SOCl₂) | Heating | guidechem.comprepchem.com |
| Esterification of Acyl Chloride | Acyl chloride intermediate, Methanol, Base (e.g., Pyridine) | Room temperature or gentle heating | prepchem.com |
Precursor Chemistry and Synthesis of Related Fluoro-methylbenzoates
The properties and availability of this compound are intrinsically linked to the synthesis of its direct precursor, 2-fluoro-4-methylbenzoic acid.
The synthesis of 2-fluoro-4-methylbenzoic acid has been approached through several routes. One documented method begins with 4-bromo-3-fluorotoluene. guidechem.com This starting material undergoes a metal-halogen exchange using n-butyllithium at low temperatures (-78°C) to form an organolithium intermediate. This intermediate is then quenched with solid carbon dioxide (dry ice), and subsequent acidic workup yields the desired 2-fluoro-4-methylbenzoic acid. guidechem.com
A more common industrial approach involves the Friedel-Crafts acylation of m-fluorotoluene, which leads to a mixture of isomers that must be separated. google.com
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry used to install acyl groups onto an aromatic ring. nih.gov In the context of synthesizing 2-fluoro-4-methylbenzoic acid, the starting material is m-fluorotoluene. google.com The fluorine and methyl groups on the ring direct incoming electrophiles to specific positions. The acylation reaction, typically using an acylating agent like trichloroacetyl chloride in the presence of a Lewis acid catalyst, produces a mixture of ketone isomers. google.com
The reaction is carried out in an inert solvent. The choice of Lewis acid catalyst is critical, with anhydrous aluminum trichloride (AlCl₃) being a common and effective option. google.com The reaction temperature is also carefully controlled, often starting at low temperatures (-5 to 10°C) during the addition of reagents before being allowed to warm. google.compatsnap.com
| Parameter | Description | Reference |
| Starting Material | m-Fluorotoluene | google.com |
| Acylating Agent | Trichloroacetyl chloride or Acetyl chloride | google.compatsnap.com |
| Catalyst | Lewis Acids (e.g., Anhydrous AlCl₃, FeCl₃, SnCl₄) | google.comorgsyn.org |
| Solvent | Dichloromethane, 1,2-dichloroethane, Carbon disulfide | google.compatsnap.com |
| Temperature | -20 to 50°C, preferably -5 to 10°C | google.com |
Following the Friedel-Crafts acylation, the resulting mixture of ketone isomers undergoes hydrolysis. This step is typically conducted under alkaline conditions, for example, by stirring with an aqueous solution of sodium hydroxide. google.com The hydrolysis converts the trichloromethyl ketone group into a carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, protonates the carboxylate, yielding a mixture of 2-fluoro-4-methylbenzoic acid and its isomer, 4-fluoro-2-methylbenzoic acid. google.com
The final and crucial step is the separation of these two positional isomers. Due to differences in their physical properties, such as polarity and crystal lattice energy, separation can be achieved by fractional recrystallization. google.com A suitable solvent or mixed solvent system is chosen in which the isomers exhibit different solubilities, allowing one to crystallize out of the solution while the other remains dissolved. Solvents reported for this separation include toluene, benzene, ethyl acetate, and chloroform. google.com
| Process Step | Reagents/Solvents | Purpose | Reference |
| Hydrolysis | Aqueous Sodium Hydroxide (NaOH) | Converts the ketone intermediate to a sodium carboxylate salt. | google.com |
| Acidification | Concentrated Hydrochloric Acid (HCl) | Protonates the carboxylate to form the carboxylic acid isomers. | google.com |
| Separation | Toluene, Benzene, Ethyl Acetate, Chloroform | Separates the 2-fluoro-4-methylbenzoic acid and 4-fluoro-2-methylbenzoic acid isomers via recrystallization. | google.com |
Synthesis of Methyl 4-fluoro-3-methylbenzoate
While a specific detailed protocol for the direct esterification of 4-fluoro-3-methylbenzoic acid to its methyl ester is not extensively detailed in readily available literature, the synthesis of its precursor, 4-fluoro-3-methylbenzoic acid, is well-established. One common method involves the use of 2-fluoro-4-bromotoluene, which undergoes a Grignard reaction with magnesium, followed by reaction with carbon dioxide to yield 3-fluoro-4-methyl-benzoic acid prepchem.com.
The subsequent conversion to Methyl 4-fluoro-3-methylbenzoate would typically follow a standard Fischer esterification procedure. This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid, and heating the mixture under reflux prepchem.com. The general reaction is illustrated in the scheme below.
General Fischer Esterification Reaction:
Reactants: 4-fluoro-3-methylbenzoic acid, Methanol (excess)
Catalyst: Concentrated Sulfuric Acid (catalytic amount)
Conditions: Reflux
Workup: Neutralization, extraction with an organic solvent, and purification, typically by distillation or chromatography.
| Reactant/Reagent | Role |
| 4-fluoro-3-methylbenzoic acid | Starting material |
| Methanol | Reactant and solvent |
| Sulfuric Acid | Acid catalyst |
Synthesis of Methyl 2-bromo-6-fluoro-4-methylbenzoate
Detailed synthetic procedures for Methyl 2-bromo-6-fluoro-4-methylbenzoate are not widely available in the surveyed scientific literature. Commercial suppliers list this compound, indicating its availability for research purposes biosynth.com. The synthesis would likely start from a corresponding benzoic acid derivative, 2-bromo-6-fluoro-4-methylbenzoic acid, followed by esterification.
Synthesis of Methyl 3-bromo-5-fluoro-4-methylbenzoate
Similar to the previous compound, a specific, detailed synthetic protocol for Methyl 3-bromo-5-fluoro-4-methylbenzoate is not readily found in the public domain literature. The compound is commercially available, suggesting that synthetic routes have been developed bldpharm.comambeed.com. The synthesis would logically proceed from 3-bromo-5-fluoro-4-methylbenzoic acid via an esterification reaction. A patented method describes the synthesis of a related compound, 5-bromo-3-fluoro-2-methylbenzoate, from 2-methyl-3-amino-5-bromobenzoate using hexafluorophosphoric acid and sodium nitrite google.com.
Synthesis of Methyl 2-fluoro-4-formylbenzoate
Synthesis of Methyl 4-amino-3-fluoro-2-methylbenzoate
Specific synthetic details for Methyl 4-amino-3-fluoro-2-methylbenzoate are not extensively documented in the available literature. However, the synthesis of related compounds, such as Methyl 4-amino-3-methylbenzoate, has been described. This is typically achieved by the hydrogenation of a nitro-substituted precursor, Methyl 3-methyl-4-nitrobenzoate, using a palladium on carbon (Pd/C) catalyst chemicalbook.com. A similar reductive amination pathway could likely be adapted for the synthesis of Methyl 4-amino-3-fluoro-2-methylbenzoate from a suitable nitro-fluoro-methyl-substituted precursor.
Synthesis of Methyl 4-bromo-2-fluorobenzoate
A well-documented method for the synthesis of Methyl 4-bromo-2-fluorobenzoate involves the esterification of 4-bromo-2-fluorobenzoic acid. In a typical procedure, 4-bromo-2-fluorobenzoic acid is dissolved in methanol and treated with thionyl chloride at 0 °C. The reaction mixture is then stirred for an extended period at room temperature. Following the reaction, the solvent is removed, and the crude product is worked up by dissolving in an organic solvent like ethyl acetate and washing with aqueous sodium bicarbonate solution and brine. The final product is obtained after drying and concentrating the organic layer, yielding an off-white solid chemicalbook.com.
Alternatively, (trimethylsilyl)diazomethane can be used as the esterifying agent in a solution of tetrahydrofuran and methanol chemicalbook.com.
| Reactant/Reagent | Role | Molar Equivalent |
| 4-bromo-2-fluorobenzoic acid | Starting material | 1 eq. |
| Methanol | Reactant and solvent | Excess |
| Thionyl Chloride | Esterification reagent | 2 eq. |
| Ethyl Acetate | Extraction solvent | - |
| Sodium Bicarbonate | Neutralizing agent | - |
Advanced Synthetic Strategies
The traditional Fischer esterification, while effective, often requires harsh conditions and long reaction times. Modern organic synthesis has seen the development of more advanced strategies to overcome these limitations, which are applicable to the synthesis of substituted methylbenzoates like this compound.
Microwave-Assisted Esterification: The use of microwave irradiation can significantly accelerate the rate of esterification reactions. For instance, the synthesis of ethyl-4-fluoro-3-nitro benzoate (B1203000) has been successfully achieved in good yield under sealed-vessel microwave conditions with catalytic amounts of sulfuric acid. This method offers the advantages of reduced reaction times and potentially higher yields compared to conventional heating researchgate.net.
Solid Acid Catalysis: To circumvent the issues associated with corrosive liquid acid catalysts like sulfuric acid, solid acid catalysts have been developed. Modified montmorillonite K10 clay, activated with orthophosphoric acid, has been shown to be an effective catalyst for the solvent-free esterification of substituted benzoic acids with various alcohols, including methanol. This heterogeneous catalyst can be easily separated from the reaction mixture and potentially recycled epa.govijstr.org. Zirconium-based solid acids have also been explored for the synthesis of a series of methyl benzoates through esterification mdpi.com.
Novel Catalytic Systems: Other novel catalytic systems have been investigated to improve the efficiency and environmental friendliness of esterification. Dihalohydantoins have been used to catalyze the reaction between benzoic acid compounds and methanol under mild conditions, offering safe operation and no acidic waste liquid google.com. N-bromosuccinimide (NBS) has also been promoted as an efficient and selective metal-free catalyst for the direct esterification of aryl and alkyl carboxylic acids mdpi.com. Deep eutectic solvents (DES) have been employed as dual solvent-catalysts for the esterification of benzoic acid, demonstrating high catalytic activity and ease of separation dergipark.org.tr.
These advanced strategies offer greener and more efficient alternatives for the synthesis of this compound and its derivatives, aligning with the principles of sustainable chemistry.
Catalytic and Photocatalytic Fluorination Methods
The introduction of a fluorine atom onto an aromatic ring can be accomplished through various catalytic and photocatalytic methods. While direct catalytic fluorination of methyl 4-methylbenzoate to yield this compound is not extensively documented, related transformations on analogous substrates provide insight into potential synthetic strategies.
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for C-F bond formation. These reactions often employ electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The mechanism typically involves the activation of a C-H bond by the metal catalyst, followed by reaction with the fluorine source. For instance, palladium-catalyzed fluorination of arenes has been demonstrated, and this approach could potentially be adapted for the synthesis of this compound.
Photocatalysis offers a milder alternative for C-H functionalization, including fluorination. These methods often utilize a photocatalyst that, upon light absorption, can initiate a radical-mediated process. For example, the use of a decatungstate photocatalyst in combination with NFSI has been reported for the fluorination of unactivated C-H bonds. nih.gov While not specific to the target molecule, this methodology highlights the potential of photocatalysis in achieving selective fluorination under ambient conditions. nih.gov
Recent advancements in catalytic fluorination have been extensively reviewed, covering a range of catalysts including transition metals, photocatalysts, and organocatalysts, paired with various modern fluorinating agents. mdpi.comscilit.com These reviews underscore the rapid development in the field and suggest a broad scope for the application of these methods to diverse aromatic substrates.
Directed C-H Fluorination Approaches
To achieve regioselectivity in C-H functionalization, the use of directing groups has become a cornerstone of modern synthetic chemistry. For the synthesis of this compound, the ester or the carboxylic acid precursor can act as a directing group to facilitate fluorination at the ortho position.
Copper-catalyzed C-H fluorination has been successfully applied to benzoic acid derivatives. nih.gov In these methods, an auxiliary group, such as 8-aminoquinoline, is often used to direct the copper catalyst to the ortho C-H bond, which is then fluorinated using a fluoride source like silver fluoride (AgF). nih.gov This strategy provides a direct route to ortho-fluorinated benzoic acids, which can be subsequently esterified to the corresponding methyl esters.
Similarly, palladium catalysis has been employed for the directed C-H fluorination of benzaldehydes using transient directing groups like orthanilic acids. nsf.govnih.gov The reaction proceeds via ortho-palladation, followed by reaction with an electrophilic fluorine source. nsf.govnih.gov This approach demonstrates the feasibility of directing a metal catalyst to the desired position for fluorination on a substituted benzene ring. While demonstrated on benzaldehydes, the principle could be extended to benzoic acid derivatives.
The following table summarizes representative conditions for directed C-H fluorination of benzoic acid derivatives:
| Catalyst | Directing Group | Fluorine Source | Solvent | Temperature | Reference |
| CuI | 8-aminoquinoline | AgF | DMF | Elevated | nih.gov |
| Pd(OAc)₂ | Orthanilic Acid | N-Fluoro-2,4,6-trimethylpyridinium triflate | HFIP | 100 °C | nsf.govnih.gov |
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of synthesizing this compound, several green approaches can be considered.
One key principle is the use of safer and more sustainable reagents. Traditional fluorination methods often rely on hazardous reagents like elemental fluorine or hydrogen fluoride. criver.com Modern methods increasingly utilize safer, solid fluorinating agents like Selectfluor® and NFSI. dovepress.com
Another green chemistry principle is the reduction or elimination of solvents. Solvent-free reactions, where the reactants are ground together or heated in the absence of a solvent, can significantly reduce waste and energy consumption. researchgate.net The fluorination of organic compounds using N-F reagents under solvent-free conditions has been reported, offering a greener alternative to traditional solution-phase reactions. researchgate.net
The use of catalysis, as discussed in sections 2.3.1 and 2.3.2, is also a fundamental aspect of green chemistry, as it allows for more efficient reactions with lower energy input and less waste. Biocatalysis, as explored in section 2.3.3, represents an even greener approach due to the mild reaction conditions and biodegradable nature of the catalysts. criver.com The development of catalytic systems that can operate in greener solvents, such as water or ionic liquids, is also an active area of research in sustainable fluorine chemistry. dovepress.com
Reactivity and Mechanistic Investigations of Methyl 2 Fluoro 4 Methylbenzoate
Influence of Fluorine Substitution on Aromatic Reactivity
The substitution of a hydrogen atom with fluorine on an aromatic ring has a profound impact on the electronic and steric properties of the molecule, thereby altering its reactivity. numberanalytics.com Fluorine is the most electronegative element, and its presence on the benzene (B151609) ring withdraws electron density from the π-system through a strong negative inductive effect (-I effect). numberanalytics.comstackexchange.com This electron withdrawal deactivates the ring towards electrophilic aromatic substitution reactions.
The fluorine substituent also influences the regioselectivity of electrophilic substitution reactions. The ortho and para positions relative to the fluorine atom are less deactivated than the meta position due to the competing mesomeric effect, which directs incoming electrophiles to these positions. However, in Methyl 2-fluoro-4-methylbenzoate, the positions are already substituted.
Furthermore, the introduction of fluorine can stabilize the aromatic ring, leading to increased thermal stability and resistance to some degradation reactions. nih.govacs.org This is partly attributed to the additional π-bonding and antibonding orbitals contributed by the fluorine atoms, a concept referred to as "fluoromaticity". nih.govacs.org These orbitals can enhance the aromatic character and stability of the ring. nih.govacs.org In nucleophilic aromatic substitution (SNAr) reactions, a fluorine substituent can surprisingly increase the reaction rate compared to other halogens. stackexchange.com This is because the rate-determining step is the formation of the Meisenheimer complex, which is stabilized by the strong electron-withdrawing inductive effect of fluorine. stackexchange.com
Ester Group Reactivity and Transformations
The reactivity of the ester group in this compound is a key aspect of its chemical profile, allowing for a variety of transformations.
Hydrolysis and Transesterification Reactions
The ester group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid. This reaction is typically carried out under acidic or basic conditions. High-temperature water can also promote the hydrolysis of methyl benzoates. psu.edu Studies on sterically hindered and p-substituted methyl benzoates have shown that quantitative saponification can be achieved in slightly alkaline solutions (2% KOH) at high temperatures (200–300 °C) within 30 minutes. psu.edu The rate of hydrolysis can be influenced by both steric and electronic factors. For instance, the presence of ortho groups can hinder the approach of the nucleophile, while electron-withdrawing groups on the aromatic ring can facilitate the reaction by making the carbonyl carbon more electrophilic. psu.edu
Transesterification, the conversion of one ester to another by reaction with an alcohol, is another important reaction of the ester group. This process is also typically catalyzed by acids or bases. Solid acid catalysts, such as those based on zirconium and titanium, have been developed for the efficient synthesis of methyl benzoates from benzoic acids and methanol (B129727), and these catalysts can often be recovered and reused. mdpi.com
Reactions with Nucleophiles (e.g., Hydrazide)
The ester group of this compound is susceptible to attack by various nucleophiles. A notable example is the reaction with hydrazine (B178648) (H₂NNH₂) to form the corresponding hydrazide, 2-fluoro-4-methylbenzoic hydrazide. This reaction is analogous to amidation and is a common transformation for esters. For instance, Methyl 2-fluorobenzoate (B1215865) reacts with hydrazide to produce 2-fluorobenzoic hydrazide. sigmaaldrich.com These hydrazide derivatives can serve as important intermediates in the synthesis of various heterocyclic compounds and other functional molecules. The synthesis of 4-methyl-2-hydrazinobenzothiazole, for example, can be achieved by the diazotization of 4-methyl-2-aminobenzothiazole followed by a reduction. google.com
Decarboxylative Coupling Reactions of Fluorinated Benzoates
Decarboxylative coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, using carboxylic acids or their derivatives as starting materials. acs.orgnih.gov In these reactions, the carboxylate group is extruded as carbon dioxide, and the resulting organic fragment is coupled with a reaction partner.
Fluorinated benzoates, including derivatives of this compound, can participate in such reactions. Nickel-catalyzed methods have been developed for the decarboxylative cross-coupling of perfluorobenzoates with aryl halides and sulfonates. acs.org These reactions can produce a variety of polyfluorinated biaryl compounds, which are valuable in materials science and pharmaceuticals. acs.org A plausible mechanism involves the oxidative addition of the nickel(0) catalyst to the aryl halide, followed by transmetalation with an organometallic species generated from the decarboxylation of the benzoate (B1203000), and finally, reductive elimination to yield the product and regenerate the catalyst. acs.org
A significant challenge in decarboxylative couplings is the often high temperature required for CO₂ extrusion. acs.orgacs.org However, strategies utilizing photoinduced ligand-to-metal charge transfer (LMCT) have enabled these reactions to proceed under milder conditions. acs.orgorganic-chemistry.org This approach has been successfully applied to the previously challenging decarboxylative fluorination of benzoic acids. organic-chemistry.org
Hydrodefluorination Mechanisms
Hydrodefluorination (HDF) is a reaction that involves the replacement of a carbon-fluorine bond with a carbon-hydrogen bond. wikipedia.org This transformation is of interest for the selective synthesis of partially fluorinated compounds from readily available polyfluorinated precursors. wikipedia.orgacs.org
Several mechanistic pathways for hydrodefluorination have been investigated:
Reductive Hydrodefluorination: This mechanism involves a series of single electron transfers to the fluorocarbon, leading to the formation of a radical anion, then a radical, and finally an anion, with the ultimate loss of a fluoride (B91410) ion. wikipedia.org For example, pentafluorobenzoic acid can be converted to 3,4,5-tetrafluorobenzoic acid using zinc dust in aqueous ammonia. wikipedia.org
Catalytic Hydrodefluorination: Transition metal complexes, particularly those of rhodium, palladium, and nickel, are effective catalysts for HDF. nih.govnih.gov A common catalytic cycle involves the oxidative addition of the metal into the C-F bond, followed by a reductive elimination step in the presence of a hydrogen source. wikipedia.org For instance, a rhodium-based heterogeneous catalyst (Rh/Al₂O₃) has been used for the hydrodefluorination of fluorobenzene (B45895) under mild aqueous conditions. nih.govacs.org
Photocatalytic Hydrodefluorination: This approach utilizes photoredox catalysis to achieve selective C-F bond reduction. acs.org These methods often operate under mild conditions using a safe and inexpensive reductant. acs.org
The fragmentation of radical anions of polyfluorinated benzoates has been studied, revealing that the rate of C-F bond cleavage depends on the position of the fluorine atom relative to the carboxylate group, generally following the order para > ortho > meta. acs.org
Radical Chemistry and Photoreactions
The involvement of radical intermediates is a key feature of many reactions involving fluorinated aromatic compounds. Radical fluorination reactions provide a complementary approach to traditional nucleophilic and electrophilic fluorination methods. wikipedia.org These reactions typically involve the generation of a carbon-centered radical which then reacts with a fluorine atom source. wikipedia.orgrsc.org
The radical anions of polyfluorinated benzoates are known to be short-lived and can undergo fragmentation. acs.orgacs.org The rate of this fragmentation is highly dependent on the number and position of the fluorine substituents. acs.org The electronic structure of polyfluoroarene radical anions is complex, as the accumulation of fluorine atoms can lead to a non-planar pseudo-π-radical structure. acs.org
Photoinduced reactions are also significant in the chemistry of fluorinated benzoates. As mentioned in the context of decarboxylative coupling, photoinduced ligand-to-metal charge transfer (LMCT) can facilitate the formation of radical intermediates under mild conditions, enabling transformations that are difficult to achieve thermally. acs.orgorganic-chemistry.org Photocatalytic methods are also employed for hydrodefluorination, offering a facile route to partially fluorinated aromatics. acs.org These photoreactions often involve the generation of radical species as key intermediates in the reaction pathway. numberanalytics.com
Photosensitization Mechanisms in Fluorination
The direct fluorination of unactivated C(sp³)–H bonds is a challenging yet highly sought-after transformation in organic synthesis. One promising approach involves the use of photosensitizers that can activate a fluorinating agent, such as Selectfluor, upon irradiation with light. wikipedia.orgresearchgate.net The mechanism of this photosensitization typically involves the photosensitizer absorbing light and transferring the energy to the fluorinating agent, which then initiates the C–H fluorination cascade. nih.gov
In this context, benzoyl groups have been identified as highly efficient photosensitizers. wikipedia.orgresearchgate.net The process generally proceeds via a triplet photosensitization mechanism. The photosensitizer, in this case, a benzoate derivative, is excited to a singlet state by UV or visible light. It then undergoes intersystem crossing to a longer-lived triplet state. This excited triplet state of the photosensitizer can then interact with the fluorinating agent, like Selectfluor, through a process called triplet-triplet energy transfer (TTET). nih.gov This energy transfer activates the Selectfluor, leading to the generation of a reactive fluorine radical source that can abstract a hydrogen atom from a C(sp³)–H bond, initiating the fluorination process. The use of small-molecule photosensitizers offers several advantages, including mild reaction conditions and cost-effectiveness. nih.gov
Role of Benzoate Derivatives as Photosensitizers
Benzoate derivatives, including esters like this compound, have demonstrated versatility as photosensitizers in C(sp³)–H fluorination reactions. wikipedia.orgnih.gov These compounds can function in two distinct ways: as a photosensitizing catalyst for simple substrates or as a photosensitizing auxiliary for more complex molecules. wikipedia.orgresearchgate.netnih.gov When used as a catalyst, the benzoate derivative is present in substoichiometric amounts. As an auxiliary, the benzoyl group is covalently attached to the substrate, often at a hydroxyl or amine group. nih.gov This "auxiliary" approach can significantly increase the efficiency, speed, and reliability of the fluorination reaction. wikipedia.orgnih.gov
The effectiveness of benzoate derivatives as photosensitizers is attributed to the benzoyl functional group. Studies with compounds like methyl 4-fluorobenzoate (B1226621) have shown their capability to serve as photosensitizing catalysts. nih.gov It is the core benzoyl structure that participates in the crucial photoexcitation and energy transfer steps. Therefore, this compound, containing this key structural motif, is expected to exhibit similar photosensitizing properties, enabling the light-powered direct fluorination of unactivated C(sp³)–H bonds. wikipedia.org The presence of the fluorine and methyl substituents on the aromatic ring can modulate the photophysical properties of the molecule, potentially influencing the efficiency of the photosensitization process.
Methyl Transfer Reactions Involving Fluoroalkanoates
BAl2 (SN2) and SNAc Mechanisms
In addition to their role in photochemistry, fluoroalkanoate esters, a class to which this compound belongs, can participate in nucleophilic substitution reactions. Two important mechanisms in this context are the BAl2 (SN2) and SNAc mechanisms. The BAl2 (Bimolecular, Alkyl-oxygen cleavage, second order) mechanism is a type of SN2 reaction where a nucleophile attacks the alkyl group of the ester, leading to the cleavage of the alkyl-oxygen bond. nih.gov In contrast, the SNAc (Substitution, Nucleophilic, Acyl) mechanism involves nucleophilic attack at the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, followed by the departure of the alkoxy leaving group.
Research on the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with amines has revealed an unexpected methyl transfer from the ester to the amine via a BAl2 (SN2) mechanism. nih.gov This reaction, which leads to the formation of N-methylamines, competes with the more conventional amide formation that proceeds through the SNAc mechanism. nih.gov The prevalence of the BAl2 pathway was found to be highly dependent on the structure of the amine and favored by high temperatures and the absence of a solvent. nih.gov This indicates that under specific conditions, the methyl group of a fluoroalkanoate ester can be transferred to a nucleophile in an SN2 fashion. Given its structure as a methyl ester of a fluorinated aromatic carboxylic acid, this compound could potentially undergo similar methyl transfer reactions with suitable nucleophiles under appropriate reaction conditions.
Enzymatic Transformation Pathways
Regioselective Dihydroxylation by Microorganisms
The biocatalytic transformation of aromatic compounds offers an environmentally benign alternative to traditional chemical synthesis. nih.gov Microorganisms, and the enzymes they produce, are capable of catalyzing highly selective reactions on aromatic rings. One such transformation is regioselective dihydroxylation, which is often the initial step in the aerobic degradation of aromatic compounds. wikipedia.org
While specific studies on the enzymatic dihydroxylation of this compound are not extensively documented, research on analogous compounds provides significant insight. For instance, a study involving a series of benzoate esters, including methyl benzoate, demonstrated that they are viable substrates for enzymatic dihydroxylation by the E. coli JM 109(pDTG 601) strain. nih.gov This whole-cell fermentation process yielded cis-cyclohexadienediols. nih.gov The enzymes responsible for this transformation are typically aromatic hydrocarbon dioxygenases, which belong to the Rieske non-heme iron oxygenase family. normalesup.org
The general pathway for the aerobic degradation of benzoate involves initial hydroxylation to form catechol. wikipedia.orgresearchgate.net It is therefore highly probable that this compound can be similarly transformed by microorganisms possessing suitable dioxygenases. The fluorine and methyl substituents on the aromatic ring would be expected to influence the regioselectivity of the dihydroxylation, directing the enzymatic attack to specific positions on the ring. The resulting dihydroxylated product would be a valuable chiral intermediate for the synthesis of various complex molecules.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as Key Building Block in Complex Molecule Synthesis
In the field of organic synthesis, the strategic placement of functional groups is critical for the construction of elaborate molecules. Methyl 2-fluoro-4-methylbenzoate serves as a key building block due to the distinct reactivity conferred by its substituents. biosynth.com The fluorine atom and the methyl group influence the electronic properties of the aromatic ring and can direct further chemical transformations. The methyl ester group provides a reactive site for a variety of common chemical reactions, such as hydrolysis to the corresponding carboxylic acid or conversion to amides. guidechem.com This makes the compound a useful starting point or intermediate for creating a diverse range of more complex chemical structures for both research and industrial applications. biosynth.comguidechem.com
Synthetic Intermediates for Pharmaceutical Development
The utility of this compound extends significantly into medicinal chemistry, where it functions as an important intermediate in the synthesis of pharmacologically active molecules. biosynth.compharmint.netguidechem.com The incorporation of fluorine into drug candidates is a common strategy used by medicinal chemists to enhance metabolic stability, binding affinity, and bioavailability. The "2-fluoro-4-methyl" substitution pattern present in this compound is a key structural feature in several classes of therapeutic agents under investigation.
Fluorinated benzoic acid derivatives are recognized as important pharmacophores in the design of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research has demonstrated that compounds structurally related to this compound are precursors to potent anti-inflammatory agents. For instance, scientists have synthesized and evaluated derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid, a compound which shares the core 2-fluoro-4-substituted phenyl structure. nih.gov In these studies, certain derivatives showed higher anti-inflammatory activity than existing NSAIDs like loxoprofen, suggesting that this particular substitution pattern is beneficial for therapeutic activity. nih.govresearchgate.net The research highlights the potential of such building blocks in developing new NSAIDs with potentially lower side effects. nih.gov
Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant health challenge, and the development of new treatments is a research priority. nih.gov While various chemical scaffolds are being investigated as potential growth inhibitors of T. cruzi, including pyridine (B92270) and imidazole (B134444) derivatives, the use of this compound as a specific intermediate in the synthesis of anti-Chagas agents is not documented in the available scientific literature. nih.govnih.gov
Retinoid X receptors (RXRs) are important targets in drug discovery, particularly in cancer treatment. nih.govnih.gov The development of ligands that can bind to these receptors is an active area of research. Fluorinated building blocks are valuable in this context, especially for developing probes for Positron Emission Tomography (PET) imaging. While direct synthesis from this compound has not been specified, a structurally similar isomer, 3-fluoro-4-methylbenzoic acid, has been utilized as a starting material to create analogs of Bexarotene, an FDA-approved RXR agonist. nih.gov This work demonstrates the principle that fluorinated methylbenzoic acid structures are relevant building blocks for synthesizing novel RXR ligands. nih.gov
One of the most significant applications of the 2-fluoro-4-methylbenzoate scaffold is in the synthesis of the anticancer drug Olaparib. nih.govacs.org Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. nih.gov A practical and scalable manufacturing process for a key Olaparib intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, utilizes ethyl 2-fluoro-4-methylbenzoate as a starting material. nih.govacs.org This ethyl ester, an analog of this compound, undergoes bromination with N-bromosuccinimide (NBS), followed by a Negishi coupling reaction to construct the core structure of the final intermediate. nih.govacs.org This synthesis highlights the industrial relevance of the 2-fluoro-4-methylbenzoate framework in producing advanced cancer therapeutics.
Table 1: Pharmaceutical Intermediates and Their Therapeutic Targets
| Intermediate Class | Therapeutic Target | Application Example |
|---|---|---|
| Fluorinated Phenylpropanoic Acids | Cyclooxygenase (COX) | Development of anti-inflammatory agents. nih.govresearchgate.net |
| Fluorinated Benzoic Acid Analogs | Retinoid X Receptor (RXR) | Synthesis of RXR agonist analogs. nih.gov |
Epidermal Growth Factor Receptor (EGFR) inhibitors are a cornerstone of treatment for various cancers. The design and synthesis of new molecules to target this receptor is a highly active field of research. While numerous heterocyclic compounds and other molecular frameworks are being explored for EGFR inhibition, the scientific literature does not currently document the use of this compound as a building block in the synthesis of EGFR inhibitors.
Table 2: List of Compound Names
| Compound Name |
|---|
| Bexarotene |
| Ethyl 2-fluoro-4-methylbenzoate |
| 3-fluoro-4-methylbenzoic acid |
| Loxoprofen |
| This compound |
| N-bromosuccinimide |
| Olaparib |
| 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid |
Scaffolds for C5a Anaphylatoxin Chemotactic Receptor 1 (C5aR1) Antagonists (e.g., Avacopan)
The complement system, a critical component of innate immunity, can become dysregulated in various inflammatory diseases. The C5a anaphylatoxin, a potent inflammatory mediator, exerts its effects through the C5a receptor 1 (C5aR1). nih.gov Consequently, the development of C5aR1 antagonists has become a significant therapeutic strategy.
This compound serves as a key structural motif in the synthesis of a new class of C5aR1 antagonists. nih.gov One of the most prominent examples is Avacopan, a C5aR antagonist approved for the treatment of certain autoimmune vasculitis conditions. chemicalbook.com In the synthesis of Avacopan, the related compound 2-fluoro-4-methylbenzoic acid is first converted to its corresponding acyl chloride. This acyl chloride is then used to acylate a piperidine (B6355638) intermediate, forming a crucial amide bond and incorporating the 2-fluoro-4-methylbenzoyl moiety into the final drug structure. This specific fragment is critical for the molecule's ability to bind to and inhibit the C5aR1 receptor.
Precursors for Antifungal, Antihypertensive, Anticancer, Antiulcer, Antipsychotic, and Antiviral Compounds
The versatility of this compound extends beyond C5aR1 antagonists, positioning it as a valuable precursor for a wide array of therapeutic agents. Its parent compound, 2-fluoro-4-methylbenzoic acid, is utilized in the synthesis of various pharmaceuticals. guidechem.com The reactivity of the carboxylic acid group allows for its conversion into esters, amides, and other functionalities, which are common structural features in many drug classes. guidechem.com
While specific examples of its direct incorporation into the final structures of antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral compounds are not extensively detailed in publicly available literature, its utility as a building block is evident from its chemical properties. The fluorinated and methylated benzene (B151609) ring can be a core component in the design of new chemical entities, with the fluorine atom often contributing to improved metabolic stability and binding interactions.
Applications in Agrochemical Development
The influence of this compound extends into the field of agrochemical research, where the development of effective and selective crop protection agents is paramount.
Precursors for Herbicides and Fungicides
Fluorinated aromatic compounds are frequently incorporated into the structures of modern herbicides and fungicides to enhance their efficacy and biological activity. While direct synthetic routes from this compound to commercial agrochemicals are proprietary, its structural motifs are found in patented herbicidal and fungicidal compounds. The presence of the fluorine atom can increase the lipophilicity of the molecule, facilitating its penetration through plant cuticles and fungal cell membranes. Furthermore, the specific substitution pattern on the aromatic ring can be fine-tuned to achieve selective toxicity towards target weeds or fungi while minimizing harm to crops.
Development of Specialty Polymers and Resins
The unique properties conferred by fluorine atoms make fluorinated monomers highly desirable in materials science for the creation of specialty polymers and resins with enhanced performance characteristics.
Contribution to Thermal Stability and Chemical Resistance in Materials Science
The incorporation of fluorinated building blocks like this compound into polymer chains can significantly enhance the material's properties. The strong carbon-fluorine bond contributes to increased thermal stability, allowing the resulting polymers to withstand higher temperatures without degradation. This is a critical attribute for applications in demanding environments, such as in the aerospace, automotive, and electronics industries.
Furthermore, the presence of fluorine atoms imparts a high degree of chemical resistance to the polymer. The low polarizability of the C-F bond and the shielding effect of the fluorine atoms make the polymer less susceptible to attack by solvents, acids, and bases. This chemical inertness is a key advantage for applications requiring long-term durability and resistance to harsh chemical exposures.
Structural Scaffolds for Advanced Materials
Beyond its role in polymerization, the rigid and well-defined structure of the this compound scaffold is being explored in the design of other advanced materials. Its aromatic core can serve as a foundational unit for the construction of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials where precise molecular arrangement and electronic properties are crucial. The ability to further functionalize the molecule at various positions opens up possibilities for creating a diverse range of materials with tailored optical, electronic, and physical properties.
Utilization in Liquid Crystal Design
The design of liquid crystals with specific physical properties is a cornerstone of modern display technology and other photonic applications. The incorporation of fluorine atoms into liquid crystal molecules is a well-established strategy to tailor their mesomorphic and electro-optical characteristics. beilstein-journals.org The position of the fluorine atom is critical in determining properties such as dielectric anisotropy, which is a crucial parameter for the operation of liquid crystal displays (LCDs). beilstein-journals.orgtcichemicals.com
While direct and extensive research detailing the use of this compound in liquid crystal synthesis is not widely available in public literature, the closely related precursor, 2-fluoro-4-hydroxybenzoic acid, is recognized as a valuable building block for synthesizing mesogens. ossila.com The para-positioning of the carboxylic acid (or its ester) and a hydroxyl group (which can be alkylated to introduce a flexible tail) is a preferred molecular geometry for creating the rod-like molecules necessary for liquid crystal phases. ossila.com The addition of an ortho-fluoro group, as seen in the derivatives of 2-fluoro-4-hydroxybenzoic acid, is known to introduce additional, more ordered smectic phases. ossila.com
The general principles derived from studies on analogous fluorinated and methylated liquid crystals allow for an informed understanding of the potential role of the 2-fluoro-4-methylphenyl moiety. The lateral fluorine atom (at the 2-position) is known to influence the molecular packing and can lead to a decrease in the nematic phase stability while potentially enhancing more ordered smectic phases. researchgate.net The methyl group (at the 4-position), when part of the rigid core, can also affect the molecular packing and transition temperatures. researchgate.net
Research on four-ring fluorinated liquid crystals containing a trifluoromethyl group has demonstrated that the strategic placement of fluorine can lead to the formation of a single nematic phase with high clearing points. figshare.com This underscores the significant impact of fluorination on the mesomorphic properties of complex liquid crystal systems.
Spectroscopic Characterization and Computational Studies
Advanced Spectroscopic Characterization Techniques
Modern analytical chemistry employs several key techniques to characterize chemical compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For Methyl 2-fluoro-4-methylbenzoate, both ¹H and ¹³C NMR provide critical data for structural verification. While specific experimental spectra for this compound are not widely available in public databases, the expected signals can be predicted based on its structure and known chemical shift principles. rsc.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct groups of signals corresponding to the aromatic protons, the methyl ester protons, and the methyl group attached to the aromatic ring.
Aromatic Region: The three protons on the benzene (B151609) ring will appear in the typical aromatic region (approximately 7.0-8.0 ppm). Due to the substitution pattern, they will show complex splitting patterns (multiplets) resulting from proton-proton (H-H) coupling and proton-fluorine (H-F) coupling. The proton ortho to the ester group is expected to be the most downfield.
Methyl Ester Protons (-OCH₃): A singlet corresponding to the three protons of the methyl ester group is expected around 3.9 ppm.
Aromatic Methyl Protons (-CH₃): A singlet for the three protons of the methyl group on the ring should appear in the upfield aromatic region, typically around 2.4 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have a chemical shift in the downfield region, around 165 ppm.
Aromatic Carbons: The six aromatic carbons will appear between approximately 115 and 165 ppm. The carbon atom directly bonded to the fluorine atom (C-F) will show a large coupling constant (¹JCF) and its chemical shift will be significantly affected by the fluorine's high electronegativity. Other aromatic carbons will also exhibit smaller C-F couplings.
Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group is anticipated to resonate around 52 ppm.
Aromatic Methyl Carbon (-CH₃): The carbon of the methyl group attached to the ring is expected at approximately 21 ppm.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ (ring) | ~2.4 (s) | ~21 |
| -OCH₃ (ester) | ~3.9 (s) | ~52 |
| Aromatic C-H | ~7.0 - 7.9 (m) | ~115 - 145 |
| Aromatic C-F | - | ~160 - 165 (d, ¹JCF) |
| Aromatic C-COOCH₃ | - | ~120 - 125 |
| Aromatic C-CH₃ | - | ~140 - 145 |
| C=O (ester) | - | ~165 |
Note: (s) = singlet, (m) = multiplet, (d) = doublet. Predicted values are based on standard chemical shift ranges and data from similar compounds.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.
The calculated monoisotopic mass of this compound (C₉H₉FO₂) is 168.05865769 Da. nih.gov An experimental HRMS measurement would be expected to yield a value extremely close to this, confirming the compound's molecular formula.
In standard electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at m/z 168. The fragmentation pattern is a key feature for structural identification. For methyl benzoates, common fragmentation pathways include the loss of the methoxy (B1213986) radical (•OCH₃) or methanol (B129727) (CH₃OH). docbrown.info
Expected fragmentation for this compound would likely involve:
Loss of •OCH₃: The primary fragmentation would be the cleavage of the ester's C-O bond, resulting in the loss of a methoxy radical (mass = 31 Da). This would produce a stable acylium ion at m/z 137.
Loss of CO: The resulting m/z 137 fragment could then lose a molecule of carbon monoxide (mass = 28 Da) to form a fluorotolyl cation at m/z 109.
Predicted Mass Spectrometry Fragments for this compound
| m/z | Ion Formula | Description |
| 168 | [C₉H₉FO₂]⁺ | Molecular Ion ([M]⁺) |
| 137 | [C₈H₆FO]⁺ | Loss of •OCH₃ from [M]⁺ |
| 109 | [C₇H₆F]⁺ | Loss of CO from [C₈H₆FO]⁺ |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are used to separate, identify, and quantify components in a mixture. These techniques are essential for determining the purity of this compound.
A suitable method for the analysis of this compound would be a reversed-phase HPLC (RP-HPLC) method. In this approach, a nonpolar stationary phase is used with a polar mobile phase.
Stationary Phase: A C18 (octadecylsilyl) column is a common and effective choice for the separation of methyl benzoate (B1203000) derivatives.
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol would be effective. Starting with a higher proportion of water and gradually increasing the organic solvent content allows for the efficient elution of the compound.
Detection: A UV detector set at a wavelength around 254 nm would be appropriate for detecting the aromatic system of the molecule. rsc.org
UPLC, which uses smaller particle sizes in the column, offers faster analysis times and higher resolution compared to traditional HPLC.
Computational Chemistry and Molecular Modeling
Computational methods are used to predict and understand the properties of molecules, such as their preferred three-dimensional shape and behavior in analytical instruments.
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the primary conformational flexibility involves the rotation around the single bond connecting the ester group to the aromatic ring.
Computational studies on the closely related methyl 2-fluorobenzoate (B1215865) have shown that the molecule adopts a planar conformation. Current time information in Bryan County, US.cymitquimica.com Two main planar conformers are possible: a trans conformer, where the carbonyl (C=O) of the ester group is oriented away from the ortho-fluorine atom, and a cis conformer, where the carbonyl is oriented towards the fluorine atom. Research indicates that the trans conformer is the more stable of the two. This preference is due to a combination of steric and electronic factors. The 4-methyl substituent is not expected to significantly alter this preference, so it is predicted that this compound also predominantly exists in the more stable trans conformation.
Ion mobility-mass spectrometry (IM-MS) is an emerging technique that separates ions based on their size, shape, and charge. The collision cross section (CCS) is a measure of the ion's rotational average projected area and is a valuable parameter for compound identification. While experimental CCS values require specialized instrumentation, they can be predicted using computational models.
Predicted CCS values for various adducts of this compound have been calculated and are available in public databases. These values are crucial for researchers using IM-MS to identify the compound in complex mixtures.
Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 169.06593 | 130.4 |
| [M+Na]⁺ | 191.04787 | 139.8 |
| [M-H]⁻ | 167.05137 | 133.5 |
| [M+NH₄]⁺ | 186.09247 | 151.5 |
| [M+K]⁺ | 207.02181 | 138.5 |
| [M+H-H₂O]⁺ | 151.05591 | 124.3 |
| [M+HCOO]⁻ | 213.05685 | 153.7 |
Data sourced from PubChemLite.
Theoretical Studies on Reaction Mechanisms
A comprehensive review of available scientific literature reveals a notable absence of specific theoretical studies detailing the reaction mechanisms of this compound. While computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, transition states, and energetic barriers, dedicated research applying these techniques to this particular compound has not been identified in the public domain.
General chemical principles suggest that as an ester, this compound would be susceptible to reactions such as hydrolysis, transesterification, and amidation, all of which proceed through nucleophilic acyl substitution. The presence of the fluorine atom and the methyl group on the benzene ring would undoubtedly influence the electron density of the carbonyl carbon and, consequently, its reactivity towards nucleophiles. The fluorine atom, being electron-withdrawing, would likely increase the electrophilicity of the carbonyl carbon, while the methyl group, being electron-donating, would have the opposite effect. The ortho-position of the fluorine atom relative to the ester group could also introduce steric effects that influence the approach of reactants.
However, without specific computational studies, any discussion of reaction mechanisms remains speculative. Detailed information regarding the transition state geometries, activation energies, and the influence of solvents and catalysts on the reactions of this compound can only be determined through dedicated theoretical investigations. Such studies would be invaluable for optimizing synthetic routes and understanding the compound's chemical behavior at a molecular level.
Biological Interactions and Environmental Fate Research
Microbial Degradation and Biotransformation
The microbial breakdown of xenobiotic compounds is a critical process in determining their environmental persistence. For Methyl 2-fluoro-4-methylbenzoate, both the fluorine and methyl substituents on the benzene (B151609) ring, as well as the methyl ester group, will influence its susceptibility to microbial attack.
Under anaerobic conditions, the degradation of aromatic compounds proceeds through different mechanisms. For benzoate (B1203000) and its derivatives, a common pathway involves the initial activation to a coenzyme A (CoA) thioester, followed by reductive dearomatization of the ring. Studies on the anaerobic degradation of 4-methylbenzoate by the denitrifying bacterium Magnetospirillum sp. strain pMbN1 have shown a specific pathway involving the formation of 4-methylbenzoyl-CoA. sigmaaldrich.com This suggests that the methyl group is retained during the initial steps of anaerobic metabolism. sigmaaldrich.com Similarly, research on the anaerobic degradation of 2-fluorobenzoate (B1215865) by denitrifying Pseudomonas species demonstrated stoichiometric defluorination and complete degradation of the aromatic ring. fluoromart.com This indicates that anaerobic consortia possess the capability to cleave the carbon-fluorine bond.
Based on these findings, it can be inferred that this compound could be initially hydrolyzed to 2-fluoro-4-methylbenzoic acid, which would then be activated to its CoA derivative. Subsequent transformation would likely involve either defluorination or demethylation as part of the ring degradation process.
Reductive dehalogenation is a key process in the anaerobic transformation of halogenated aromatic compounds, where a halogen substituent is replaced by a hydrogen atom. sigmaaldrich.com This process is microbially mediated and is crucial for the detoxification of many environmental pollutants. sigmaaldrich.com While direct evidence for this compound is lacking, the anaerobic degradation of 2-fluorobenzoate with stoichiometric fluoride (B91410) release confirms that reductive defluorination of the aromatic ring is a feasible pathway. fluoromart.com The position of the fluorine atom on the aromatic ring can significantly affect the rate and feasibility of reductive dehalogenation. Generally, the carbon-fluorine bond is the strongest among the carbon-halogen bonds, making its cleavage more challenging for microorganisms. fishersci.com However, the presence of activating groups, such as the carboxylate derived from the ester hydrolysis of this compound, can facilitate this process.
Several factors inherent to the molecular structure of this compound will influence its biotransformation potential.
Fluorine Content and Position: The presence of a single fluorine atom makes it a monofluorinated compound. The position of the fluorine atom ortho to the carboxyl group can influence the electronic properties of the ring and its susceptibility to enzymatic attack. While the C-F bond is strong, microbial systems have evolved mechanisms to cleave it. fishersci.comnih.gov
Molecular Weight: The molecular weight of this compound is relatively low, which generally correlates with higher bioavailability and potential for microbial uptake compared to larger, more complex molecules.
Methyl Group: The methyl group at the para position can also influence the degradation pathway. As seen in the anaerobic degradation of 4-methylbenzoate, specific enzymatic machinery is required to handle this substituent. sigmaaldrich.com The presence of both fluoro and methyl groups presents a unique combination of substituents that will dictate the specific metabolic pathways employed by microorganisms.
Table 1: Factors Influencing Biotransformation of Aromatic Compounds
| Factor | Influence on Biotransformation | Reference |
| Halogenation | The type and position of the halogen affect the rate and pathway of degradation. The C-F bond is particularly strong and resistant to cleavage. | fishersci.comnih.gov |
| Methylation | The position of the methyl group can direct the initial enzymatic attack and may require specific degradation pathways. | sigmaaldrich.com |
| Oxygen Availability | Aerobic pathways typically involve oxygenases for ring hydroxylation and cleavage, while anaerobic pathways utilize reductive processes. | fluoromart.com |
| Co-substrate Presence | The presence of other easily degradable carbon sources can enhance the co-metabolism of more recalcitrant compounds. | cymitquimica.com |
During the biotransformation of this compound, the formation of various fluorinated metabolites is possible. The initial hydrolysis of the ester linkage would yield 2-fluoro-4-methylbenzoic acid and methanol (B129727). Subsequent microbial action could lead to a variety of products depending on the metabolic pathway. For instance, hydroxylation of the aromatic ring could produce fluorinated and methylated catechols. Incomplete degradation could also lead to the accumulation of fluorinated intermediates. The study of fluorinated drug metabolism has shown that while the C-F bond is stable, metabolic defluorination can occur, sometimes leading to the formation of toxic metabolites such as fluoroacetate. nih.gov However, the likelihood of this specific transformation depends on the particular enzymatic pathways involved.
Enzyme Inhibition and Mechanistic Elucidation Studies
While no specific enzyme inhibition studies have been published for this compound, fluorinated analogs of enzyme substrates are often used as mechanistic probes and inhibitors. The fluorine atom can alter the electronic properties of the substrate or bind tightly to the active site of an enzyme, leading to inhibition. For example, fluorinated compounds have been leveraged in the design of mechanism-based enzyme inhibitors. avantorsciences.com Given its structure as a fluorinated benzoic acid derivative, it is plausible that this compound or its primary metabolite, 2-fluoro-4-methylbenzoic acid, could act as an inhibitor for enzymes involved in the metabolism of benzoates or other aromatic acids. Further research would be needed to investigate this potential.
Role as Analytical Standard in Biological and Environmental Mixtures
The pure form of this compound is commercially available from chemical suppliers for research purposes. This availability is a prerequisite for its use as an analytical standard. In environmental and biological studies, analytical standards are essential for the accurate quantification of a target compound in complex matrices such as soil, water, or biological tissues. A well-characterized standard of known purity allows for the calibration of analytical instruments like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), enabling the determination of the concentration of the analyte in a sample.
Although it is available as a research chemical, a review of the scientific literature did not reveal any established standardized methods that specifically cite this compound as an analytical standard for monitoring in environmental or biological samples. Its potential use in such applications would require the development and validation of specific analytical methods.
Compound List
Future Research Directions and Emerging Trends
Innovations in Sustainable Synthesis (Green Chemistry)
The chemical industry's shift towards green chemistry is driven by the need to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unibo.it For compounds like Methyl 2-fluoro-4-methylbenzoate, this translates into reimagining traditional synthesis routes. cas.cndovepress.com
Innovations are focused on replacing harsh, traditional methods, such as the Balz-Schiemann reaction which uses hazardous reagents and high temperatures, with more benign alternatives. cas.cndovepress.com Key areas of development include the use of safer, solid-state fluorinating agents like Selectfluor, which can reduce the risks associated with reagents like antimony trifluoride (SbF3) or anhydrous hydrogen fluoride (B91410) (HF). cas.cnnumberanalytics.com Research is also advancing solvent-free or "solid-state" synthesis protocols. rsc.org Mechanochemical methods, which use mechanical force to induce reactions, and microwave-assisted synthesis are being explored to significantly shorten reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. rsc.orgresearchgate.net These techniques align with the core principles of green chemistry by offering cleaner and more efficient pathways to fluorinated aromatic compounds. researchgate.netbenthamdirect.com
| Parameter | Traditional Methods (e.g., Balz-Schiemann, Halex) | Green Chemistry Innovations |
|---|---|---|
| Reagents | Often hazardous (e.g., anhydrous HF, SbF3), potentially explosive intermediates (aryl diazonium salts). cas.cndovepress.com | Safer, solid-state fluorinating agents (e.g., Selectfluor, NFSI). numberanalytics.com |
| Solvents | Large quantities of toxic, high-boiling point solvents that are difficult to remove. rsc.org | Solvent-free (mechanochemistry), water, or recyclable ionic liquids. rsc.orgbenthamdirect.com |
| Energy | High energy consumption due to elevated reaction temperatures over long periods. dovepress.com | Reduced energy use via microwave-assisted synthesis or ambient temperature reactions. researchgate.net |
| Waste | Generation of significant by-products and solvent waste. cas.cndovepress.com | Higher atom economy, minimized by-products, and reduced waste streams. numberanalytics.comresearchgate.net |
| Conditions | Harsh reaction conditions, often requiring complex, moisture-free setups. dovepress.comrsc.org | Milder reaction conditions, often operable under ambient air. numberanalytics.comrsc.org |
Expanding the Scope of Derivatization for Novel Bioactive Molecules
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. cas.cnwikipedia.org Consequently, this compound is a promising starting point for the synthesis of new bioactive compounds.
Future research will focus on using this compound as a scaffold to create more complex molecules with potential therapeutic applications. For instance, fluorinated compounds have been successfully integrated into structures like 1,5-benzothiazepines, which have shown potential as anticancer and antibacterial agents. shd-pub.org.rs Similarly, the synthesis of novel fluorinated pyrimidines from versatile synthons highlights a pathway for creating new building blocks for medicinal chemistry. researchgate.net The research impetus is to leverage the unique electronic properties conferred by the fluorine atom and the substitution pattern of the benzoate (B1203000) to design and synthesize libraries of new derivatives for screening against a wide range of biological targets.
Advanced Catalysis for Selective Transformations
Catalysis is central to modern organic synthesis, and the development of advanced catalytic systems is a key trend for the functionalization of compounds like this compound. Research is particularly active in the area of transition-metal-catalyzed C–H bond functionalization, which allows for the direct modification of the aromatic ring without the need for pre-functionalized starting materials. nih.gov
The fluorine atom in fluoroarenes uniquely enhances the reactivity of the C-H bonds at the ortho position, making selective transformations possible. nih.govacs.org Catalysts based on metals such as palladium, nickel, and ruthenium are being developed to achieve highly regioselective arylations, alkylations, and aminations. nih.govresearchgate.net For example, nickel complexes with N-heterocyclic carbene (NHC) ligands have shown high activity for activating strong C-F bonds in cross-coupling reactions. researchgate.net Future work will aim to discover new catalysts that are more efficient, operate under milder conditions, and provide even greater control over the exact site of chemical modification on the molecule, enabling the synthesis of highly complex fluorinated products. mdpi.com
Integration of Computational and Experimental Approaches
The synergy between computational chemistry and experimental synthesis is a powerful trend that accelerates the discovery and optimization of chemical reactions. For this compound, this integration offers significant advantages.
Computational methods, such as Density Functional Theory (DFT) calculations, can be used to model reaction pathways and predict the outcomes of catalytic transformations. nih.gov This allows researchers to understand the origins of kinetic and thermodynamic selectivity in C-H functionalization reactions, guiding the design of more effective catalysts and reaction conditions. nih.gov By simulating how different ligands or substrates will behave, computational studies can screen potential reaction parameters in silico, saving significant time and resources in the laboratory. This predictive power helps to rationalize experimental observations and provides a deeper understanding of the underlying reaction mechanisms, leading to a more targeted and efficient approach to developing new synthetic methodologies.
Understanding Long-Term Environmental Impact and Remediation Strategies
The widespread use of fluorinated organic compounds has led to increased scrutiny of their environmental fate. numberanalytics.com The strength of the carbon-fluorine bond, which makes these compounds attractive from a stability perspective, also contributes to their persistence in the environment. wikipedia.orgnumberanalytics.com Many polyfluoroalkyl substances (PFAS) are known as "forever chemicals" due to their resistance to degradation. nih.gov
While this compound is not a PFAS, its carbon-fluorine bond means its long-term environmental behavior warrants investigation. Future research must focus on its potential for persistence, bioaccumulation, and toxicity. numberanalytics.comnih.gov Studies will need to investigate its degradation pathways, which could include hydrolysis, photolysis, or microbial action. numberanalytics.com Understanding how this compound moves through and persists in soil, water, and air is crucial for assessing its environmental risk. numberanalytics.com This knowledge is essential for developing potential remediation strategies and ensuring that its use does not lead to long-term environmental contamination, a lesson learned from the history of other persistent organic pollutants. nih.gov
| Research Area | Focus | Rationale |
|---|---|---|
| Persistence & Degradation | Investigating rates and mechanisms of hydrolysis, photolysis, and microbial degradation. numberanalytics.com | To determine the compound's environmental half-life and identify potential breakdown products. |
| Bioaccumulation | Studying the potential for the compound to accumulate in organisms and magnify in food chains. numberanalytics.comnih.gov | To assess the risk to wildlife and human health through environmental exposure. |
| Mobility | Analyzing movement and partitioning in soil, water, and air. numberanalytics.comdioxin20xx.org | To predict its dispersal in the environment and potential for contaminating water sources. |
| Toxicity | Evaluating acute and chronic toxicity to various organisms (aquatic life, soil microbes). numberanalytics.comnih.gov | To understand the potential ecological harm resulting from its release. |
| Remediation Strategies | Developing methods to remove or neutralize the compound from contaminated sites. | To have mitigation plans in place in case of environmental contamination. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-fluoro-4-methylbenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves esterification of 2-fluoro-4-methylbenzoic acid with methanol under acidic catalysis. Key parameters include temperature (60–80°C), stoichiometric excess of methanol, and catalytic sulfuric acid. For analogs, Suzuki-Miyaura coupling has been employed to introduce aryl groups, but regioselectivity must be monitored due to fluorine’s electron-withdrawing effects . Yield optimization may require inert atmospheres (N₂/Ar) to prevent side reactions. Parallel synthesis trials with varying catalyst loadings (e.g., H₂SO₄ vs. p-toluenesulfonic acid) are recommended to identify optimal conditions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- ¹H NMR : Expect a singlet for the methyl ester (~3.9 ppm) and splitting patterns reflecting fluorine coupling (e.g., aromatic protons near 7.0–8.0 ppm with coupling) .
- ¹⁹F NMR : A distinct singlet near -110 to -120 ppm, depending on substituent electronic effects .
- IR : Strong ester C=O stretch ~1720 cm⁻¹ and C-F stretch near 1250 cm⁻¹.
- X-ray crystallography : Use SHELXL for refinement to resolve potential disorder or twinning, especially given the methyl and fluorine substituents .
Q. How does the fluorine substituent influence the chemical reactivity of this compound compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to the meta position relative to the fluorine. Comparative studies with ethyl 2-fluoro-4-methylbenzoate show reduced reactivity in nucleophilic acyl substitution compared to chloro or iodo analogs due to fluorine’s poor leaving-group ability . Kinetic studies using DFT calculations can predict reaction pathways, while Hammett plots quantify substituent effects on reaction rates .
Advanced Research Questions
Q. What strategies can be employed to resolve discrepancies in crystallographic data analysis for this compound derivatives?
- Methodological Answer : For disordered structures, use SHELXL’s PART instruction to model overlapping atoms. High-resolution data (d-spacing < 0.8 Å) and TWIN/BASF commands in SHELX are critical for handling twinned crystals . Validate refinement with R-factor convergence (<5%) and residual electron density maps. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm substituent positions .
Q. How can researchers design experiments to investigate regioselectivity challenges in the functionalization of this compound?
- Methodological Answer :
- Competitive reaction studies : Compare halogenation (e.g., Br₂/FeBr₃) outcomes under varying temperatures to map substituent-directed regioselectivity.
- Computational modeling : Use Gaussian or ORCA for transition-state analysis of electrophilic attack at para vs. meta positions relative to fluorine .
- Isotopic labeling : Introduce deuterium at specific positions to track kinetic isotope effects during substitution reactions .
Q. What methodological considerations are critical when using this compound as a precursor in pharmaceutical intermediate synthesis?
- Methodological Answer :
- Protecting-group strategies : Temporarily block the ester moiety with tert-butyl groups during amide bond formation to prevent hydrolysis .
- Catalytic cross-coupling : Optimize Pd-catalyzed reactions (e.g., Buchwald-Hartwig) for introducing nitrogen heterocycles, ensuring compatibility with the fluorine substituent .
- Stability assays : Monitor compound degradation under accelerated conditions (40°C/75% RH) using HPLC-MS to identify hydrolysis-prone intermediates .
Data Contradiction and Validation
Q. How should researchers address conflicting NMR data between experimental and computational predictions for this compound?
- Methodological Answer :
- Benchmark calculations : Run DFT (B3LYP/6-311+G(d,p)) to simulate NMR shifts, comparing with experimental values. Adjust solvent models (e.g., PCM for CDCl₃) to improve accuracy .
- Dynamic effects : Account for conformational flexibility using molecular dynamics (MD) simulations if static DFT models fail to match splitting patterns .
Q. What protocols validate the purity of this compound in high-throughput synthesis workflows?
- Methodological Answer :
- Dual-column HPLC : Use C18 and HILIC columns with UV detection (254 nm) to confirm >98% purity.
- Elemental analysis : Match experimental C/H/F percentages with theoretical values (e.g., C: 58.90%, H: 4.58%, F: 10.37%) .
- LC-HRMS : Detect trace impurities (<0.1%) via high-resolution mass spectrometry with ESI+ ionization .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 45–47°C (DSC) | |
| Solubility in DMSO | 250 mg/mL (25°C) | |
| X-ray Space Group | P2₁/c (monoclinic) | |
| Calculated logP (ALOGPS) | 2.78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
